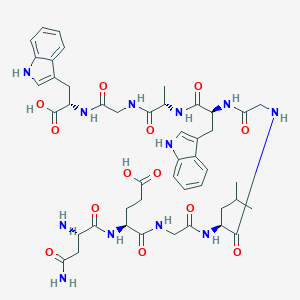
Methyl 2,4-dimethylthiazole-5-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Pyrido-Pyrimidin-Thiazole Derivatives : Methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a derivative of Methyl 2,4-dimethylthiazole-5-carboxylate, was used to synthesize (4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates. These compounds are significant in the development of novel chemical entities with potential biological activities (Žugelj et al., 2009).
Antimicrobial Activity : Methyl-5-(3,3-dimethyl-1-triazeno)-imidazole-4-carboxylate demonstrated broad-spectrum antimicrobial activity against various bacteria, yeasts, fungi, and algae. It showed comparable in vivo chemotherapeutic activity to penicillin in mice infected with Staphylococcus aureus, indicating its potential as a new antimicrobial agent (Pittillo & Hunt, 1967).
Biological and Structural Analysis : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related derivative, was studied for its structural and spectral properties, revealing insights into its biological importance. This research aids in understanding the compound's interactions at the molecular level, which is crucial for drug development (Viveka et al., 2016).
Novel Synthetic Methods : A study presented a novel method for synthesizing methyl 5-substituted thiazole-4-carboxylates, showcasing the versatility of these compounds in chemical synthesis and potential pharmaceutical applications (Yamada et al., 1995).
Antitumor Activity : Methyl 2,4-dimethylthiazole-5-carboxylate derivatives have shown promise in cancer research, with certain compounds undergoing metabolic processes that lead to cytotoxic effects against tumor cells, demonstrating their potential as antitumor agents (Vincent et al., 1984).
Regioselectivity in Chemical Synthesis : Research on the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides has provided insights into methods for creating trisubstituted thiazoles and oxazoles. This knowledge is fundamental in designing and synthesizing molecules with specific structures and functions (Cornwall et al., 1991).
Propiedades
IUPAC Name |
methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-6(7(9)10-3)11-5(2)8-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQFXMIWXGHNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208704 | |
| Record name | 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dimethylthiazole-5-carboxylate | |
CAS RN |
173841-81-1 | |
| Record name | 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 2,4-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)



![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)



